molecular formula C9H8N2O7 B8374716 Methyl 2-(3,5-dinitro-4-hydroxyphenyl)acetate

Methyl 2-(3,5-dinitro-4-hydroxyphenyl)acetate

Cat. No. B8374716
M. Wt: 256.17 g/mol
InChI Key: JEPPUCFMMDZCPE-UHFFFAOYSA-N
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Patent
US07348017B2

Procedure details

3,5-Dinitro-4-hydroxyphenylacetic acid is refluxed in methanol in the presence of sulfuric acid, to give methyl 2-(3,5-dinitro-4-hydroxyphenyl)acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][C:15]([OH:17])=[O:16])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:23]O>>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][C:15]([O:17][CH3:23])=[O:16])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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